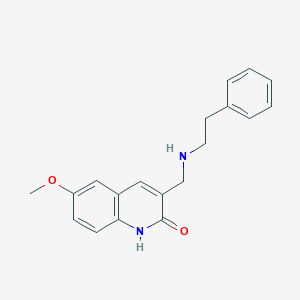

6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one

Description

6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one is a quinoline derivative characterized by a methoxy group at position 6, a phenethylamino-methyl substituent at position 3, and a ketone at position 2.

Properties

IUPAC Name |

6-methoxy-3-[(2-phenylethylamino)methyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-23-17-7-8-18-15(12-17)11-16(19(22)21-18)13-20-10-9-14-5-3-2-4-6-14/h2-8,11-12,20H,9-10,13H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJIFRQUPHFKBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(=C2)CNCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group at the 6th position using methyl iodide and a base such as potassium carbonate.

Attachment of the Phenethylamino-Methyl Group: The phenethylamino-methyl group can be introduced through a Mannich reaction, where formaldehyde, phenethylamine, and the quinoline derivative are reacted in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Studies

6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one has been investigated for its potential therapeutic effects. Its structural similarity to other bioactive compounds suggests possible applications in:

- Antidepressant Activity : Preliminary studies indicate that compounds with similar structures may exhibit serotonin reuptake inhibition, potentially leading to antidepressant effects.

- Antitumor Activity : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation. The specific mechanisms through which this compound operates are still under investigation.

Biochemical Research

In biochemical contexts, this compound is utilized as a tool for studying various biological pathways:

- Proteomics Research : It has applications in proteomics, where it can be used to understand protein interactions and functions due to its ability to bind to specific proteins or enzymes involved in metabolic pathways .

- Enzyme Inhibition Studies : The compound may act as an inhibitor for certain enzymes, making it valuable in the study of enzyme kinetics and regulation.

Material Science

The unique properties of this compound also lend themselves to applications in material science:

- Fluorescent Probes : Due to its molecular structure, it can be used as a fluorescent probe in various imaging techniques, aiding in biological visualization and tracking.

Case Study 1: Antidepressant Properties

A study published in a pharmacological journal explored the antidepressant-like effects of quinoline derivatives. The findings suggested that compounds similar to this compound could enhance serotonergic neurotransmission, providing a basis for further research into its potential use as an antidepressant.

Case Study 2: Antitumor Activity

Research conducted at a university laboratory examined the cytotoxic effects of various quinoline derivatives on cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell growth in specific cancer types, warranting further investigation into its mechanism of action.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

Molecular Targets: It may interact with enzymes and receptors involved in key biological processes, such as DNA synthesis and cell signaling.

Pathways Involved: The compound may modulate pathways related to oxidative stress, apoptosis, and inflammation, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of quinolin-2-ones are highly dependent on substituent positions and functional groups. Key comparisons include:

- Methoxy Position: The 6-methoxy group in the target compound contrasts with 7-methoxy derivatives (e.g., 7-Methoxy-4-methyl-1H-quinolin-2-one ), where positional isomerism affects electronic properties and solubility.

- Amino-Methyl Modifications: The phenethylamino-methyl group distinguishes it from pyrimidine hybrids (e.g., quinolin-2-one-pyrimidine hybrids ) and tetrazole-containing analogs , which exhibit divergent binding affinities and metabolic stability.

Physicochemical Properties

- Solubility: Methoxy groups enhance hydrophilicity compared to ethyl or phenyl substituents (e.g., 6-Ethyl-3-phenyl-1H-quinolin-2-one ).

- Stability: Phenethylamino-methyl derivatives may exhibit better metabolic stability than nitro-containing analogs (e.g., 7-Hydroxy-4-methyl-1-(5-nitro-2-oxo-indol-3-ylideneamino)-1H-quinolin-2-one ), which are prone to reduction.

Biological Activity

Overview

6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one, a synthetic compound belonging to the quinoline family, has garnered attention for its potential biological activities. Characterized by a methoxy group at the 6th position and a phenethylamino-methyl group at the 3rd position, this compound exhibits unique structural features that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical biological processes. The following mechanisms are proposed:

- Molecular Targets : The compound may interact with specific enzymes and receptors that play roles in DNA synthesis and cell signaling pathways.

- Pathways Modulation : It is believed to modulate pathways associated with oxidative stress, apoptosis, and inflammation, which are crucial for its observed biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways indicates potential use in treating inflammatory diseases.

- Antimicrobial Activity : Related quinoline compounds have shown antimicrobial properties, suggesting that this compound may also exhibit similar effects against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Quinoline | Basic structure without substituents | Limited biological activity |

| 6-Methoxyquinoline | Contains a methoxy group at the 6th position | Moderate biological activity |

| 3-Phenethylaminoquinoline | Contains a phenethylamino group | Enhanced activity over quinoline |

The unique combination of the methoxy and phenethylamino groups in this compound contributes to its distinct chemical reactivity and biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activities of this compound:

- Anticancer Activity : A study on methoxylated flavones indicated that methylation enhances metabolic stability and bioavailability, potentially leading to improved anticancer properties. Similar mechanisms may apply to our compound .

- Anti-inflammatory Properties : Investigations into related quinoline derivatives have shown their ability to inhibit pro-inflammatory cytokines, suggesting that our compound could exhibit comparable anti-inflammatory effects .

- Antimicrobial Efficacy : Research on quinoline-based compounds has demonstrated significant antimicrobial activity against various bacteria and fungi. This provides a basis for further exploration of the antimicrobial potential of this compound .

Q & A

Q. What are the recommended synthetic routes for 6-Methoxy-3-(phenethylamino-methyl)-1H-quinolin-2-one, and how do reaction conditions influence yield?

The compound can be synthesized via Mannich reactions, where phenethylamine hydrochloride reacts with a substituted acetophenone derivative in the presence of paraformaldehyde. Key steps include refluxing in polar aprotic solvents (e.g., DMSO) and using catalysts like Ag₂SO₄ to facilitate the formation of the phenethylamino-methyl side chain . Alternative methods involve KOH-mediated condensation in methanol/water mixtures, followed by recrystallization from DMF to improve purity . Yield optimization requires precise control of stoichiometry, temperature (80–100°C), and reaction time (24–72 hours), as prolonged heating may degrade sensitive functional groups.

Q. How can the molecular structure and purity of this compound be validated experimentally?

- X-ray crystallography : Resolve the crystal structure to confirm bond angles (e.g., dihedral angles between quinoline and phenyl rings, such as 62.59° observed in analogous compounds) and intermolecular interactions (e.g., π-π stacking distances of 3.6–3.8 Å) .

- Spectroscopy : Use ¹H NMR (e.g., δ 4.02 ppm for methoxy protons) and IR (C=O stretch at ~1662 cm⁻¹) to confirm functional groups .

- Chromatography : Employ HPLC with UV detection (λ ~254 nm) to assess purity, ensuring a single peak corresponds to the target compound .

Q. What physicochemical properties are critical for predicting its solubility and bioavailability?

- Polar Surface Area (PSA) : A PSA of ~62.3 Ų (calculated) suggests moderate solubility in polar solvents like DMSO or ethanol, aligning with recrystallization protocols .

- LogP : A calculated XlogP of 1.1 indicates moderate lipophilicity, suitable for passive membrane permeability in biological assays .

- Hydrogen bonding : Two hydrogen bond donors and three acceptors influence its interaction with biological targets and solvent systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced biological activity?

- Quinoline core modifications : Introduce electron-withdrawing groups (e.g., Cl at position 6) to stabilize π-π interactions with target proteins, as seen in cytotoxic analogs .

- Side-chain optimization : Replace phenethylamine with bulkier amines (e.g., cyclohexyl) to enhance binding affinity, as demonstrated in hybrid quinoline-pyrimidine derivatives .

- Methoxy positioning : Compare 6-methoxy vs. 7-methoxy analogs to evaluate steric effects on target engagement, leveraging computational docking studies .

Q. What computational strategies are effective for predicting binding modes and pharmacokinetics?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes like sphingosine kinase, focusing on the quinoline core’s alignment in hydrophobic pockets .

- MD simulations : Simulate stability in aqueous environments (e.g., TIP3P water model) to assess conformational flexibility of the phenethylamino-methyl side chain .

- ADMET prediction : Apply tools like SwissADME to forecast metabolic liabilities (e.g., CYP450 oxidation of the methoxy group) .

Q. How can contradictory data on synthetic yields be resolved?

- Parameter screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMSO vs. DMF), catalyst loading (Ag₂SO₄: 0.1–1.0 equiv), and temperature gradients .

- Byproduct analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-alkylation or hydrolysis) .

Q. What strategies improve crystallization for X-ray diffraction studies?

- Solvent selection : Use ethanol/water mixtures (e.g., 70:30 v/v) to slow nucleation and grow single crystals .

- Temperature control : Gradual cooling (0.5°C/min) from reflux to room temperature minimizes defects .

- Seeding : Introduce microcrystals of analogous compounds (e.g., chlorinated quinolines) to induce epitaxial growth .

Q. How do π-π stacking interactions influence solid-state stability?

In the crystal lattice, face-to-face π-π interactions (3.6–3.8 Å) between quinoline rings enhance packing efficiency and thermal stability, as shown in analogs with similar substituents . These interactions also reduce hygroscopicity, making the compound less prone to degradation in humid environments.

Q. What experimental conditions are critical for assessing chemical stability?

- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C for 14 days, monitoring via HPLC .

- Light sensitivity : Expose to UV light (254 nm) and quantify photodegradation products using LC-MS .

- Thermal analysis : Conduct TGA/DSC to identify decomposition temperatures (>200°C for methoxy-substituted quinolines) .

Q. How can regioselectivity challenges in electrophilic substitution be addressed?

- Directing groups : Use the methoxy group at position 6 to orient electrophiles (e.g., nitration) to position 4 via resonance effects .

- Protecting groups : Temporarily block the phenethylamino-methyl side chain with Boc to prevent undesired side reactions during halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.